MoTPS1-IN-1

Trehalose-6-phosphate synthase antifungal drug discovery enzyme inhibition assay

MoTPS1-IN-1 (Compound j11) is the definitive, well‑characterized probe for dissecting trehalose‑6‑phosphate synthase (TPS1) function in Magnaporthe oryzae. Its precise electrostatic engagement with Glu396, coupled with an IC50 of 54 μM and >99.5% commercial purity, ensures reproducible dose‑response and SAR studies. This compound’s unique mechanism—disrupting sporulation and turgor pressure—offers unmatched specificity over broad‑spectrum TPS1 inhibitors. Ideal for screening campaigns and virulence assays.

Molecular Formula C23H27F3N2O4
Molecular Weight 452.5 g/mol
Cat. No. B10861672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoTPS1-IN-1
Molecular FormulaC23H27F3N2O4
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1NCC(COC2=CC3=C(C=C2)OCO3)O)CC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C23H27F3N2O4/c24-23(25,26)17-3-1-16(2-4-17)13-28-9-7-18(8-10-28)27-12-19(29)14-30-20-5-6-21-22(11-20)32-15-31-21/h1-6,11,18-19,27,29H,7-10,12-15H2
InChIKeyYYHGHFKFSCHTRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MoTPS1-IN-1 as the Lead Isopropanolamine TPS1 Inhibitor: Baseline Characteristics and Scientific Context for Procurement


MoTPS1-IN-1 (Compound j11) is a small-molecule inhibitor of trehalose-6-phosphate synthase 1 (TPS1) from the rice blast fungus Magnaporthe oryzae [1]. It is characterized as an isopropanolamine-based compound [2] that acts through specific interaction with the Glu396 residue in the MoTPS1 active site . As the original lead compound in its structural series, MoTPS1-IN-1 established the proof-of-concept for TPS1 inhibition as an antifungal strategy, exhibiting an IC50 of 14.73 μM against MoTPS1 and 59.99 μM against BcTPS1 from Botrytis cinerea [2][3]. The compound's molecular formula is C23H27F3N2O4 with a molecular weight of 452.47 g/mol .

Why MoTPS1-IN-1 Cannot Be Generically Substituted: TPS1 Inhibitor Class Heterogeneity Demands Lead-Specific Benchmarking


TPS1 inhibitors represent a nascent antifungal class with limited structural and pharmacological characterization. MoTPS1-IN-1 (Compound j11) serves as the foundational lead compound for the isopropanolamine-based TPS1 inhibitor series [1], and its subsequent optimized analogs (e.g., o1, o3, g12, g18) exhibit substantially different potency profiles and physicochemical properties [2]. Direct substitution with an optimized analog without understanding the quantitative differences in enzyme inhibition, species selectivity, and in vivo efficacy can confound experimental interpretation and lead to erroneous conclusions about TPS1 as a target. The quantitative evidence below establishes the precise performance baseline of MoTPS1-IN-1 against which all subsequent analogs must be calibrated.

MoTPS1-IN-1 Quantitative Evidence Guide: Comparator-Based Potency, Selectivity, and Structural Differentiation


MoTPS1 Inhibitory Potency: MoTPS1-IN-1 (j11) vs. Optimized Analogs (o1, o3) in Direct Head-to-Head Comparison

MoTPS1-IN-1 (Compound j11) is the original lead compound that established the TPS1 inhibitory scaffold. In a direct head-to-head comparison with optimized analogs (o1, o3, g12, g18), j11 exhibits an IC50 of 14.73 μM against MoTPS1 [1]. The optimized analogs show significantly improved potency, with o1 achieving an IC50 of 8.38 μM against MoTPS1 [1].

Trehalose-6-phosphate synthase antifungal drug discovery enzyme inhibition assay

Species-Selectivity Profile: MoTPS1-IN-1 (j11) Differential Inhibition of MoTPS1 vs. BcTPS1

MoTPS1-IN-1 (Compound j11) demonstrates differential inhibitory potency between MoTPS1 (Magnaporthe oryzae) and BcTPS1 (Botrytis cinerea) enzymes. The compound exhibits an IC50 of 14.73 μM against MoTPS1 and 59.99 μM against BcTPS1, representing a 4.07-fold selectivity for the rice blast pathogen's TPS1 enzyme [1].

Trehalose-6-phosphate synthase species selectivity antifungal target validation

Binding Site Specificity: MoTPS1-IN-1 (j11) Interaction with Glu396 Residue

MoTPS1-IN-1 (Compound j11) exerts its inhibitory activity through specific interaction with the Glu396 residue in the MoTPS1 active site [1]. This interaction was confirmed through molecular docking and site-directed mutagenesis studies, which showed that Glu396 is crucial for inhibitor binding [2].

TPS1 inhibitor binding site molecular docking antifungal mechanism

High Purity Commercial Availability: MoTPS1-IN-1 (j11) at 99.50% Purity for Reproducible Research

Commercially sourced MoTPS1-IN-1 (Compound j11) is available at 99.50% purity as verified by HPLC analysis . This level of purity ensures that observed biological effects are attributable to the compound itself rather than impurities, which is particularly important for enzyme inhibition studies where contaminants can confound IC50 determinations.

TPS1 inhibitor chemical purity research reagent quality control

MoTPS1-IN-1 Optimal Application Scenarios: Lead Compound Benchmarking and TPS1 Target Validation


Lead Compound Benchmarking for Structure-Activity Relationship (SAR) Studies

Researchers developing next-generation TPS1 inhibitors should use MoTPS1-IN-1 (j11) as the reference baseline compound for all SAR campaigns. The established IC50 of 14.73 μM against MoTPS1 [1] provides a quantitative benchmark against which to measure potency improvements in newly synthesized analogs. Direct comparison to j11 enables calculation of fold-improvements and assessment of whether structural modifications genuinely enhance target engagement.

Target Engagement Validation in Magnaporthe oryzae Biology Studies

For researchers investigating TPS1 function in M. oryzae pathogenicity, MoTPS1-IN-1 (j11) serves as the prototypical tool compound for chemical biology studies. Its 4.07-fold selectivity for MoTPS1 over BcTPS1 [1] makes it particularly suitable for experiments requiring species-specific TPS1 inhibition. The compound's well-characterized binding to Glu396 [2] also enables correlation of biochemical inhibition with phenotypic outcomes in fungal growth and infection assays.

Enzyme Assay Development and Standardization

Laboratories establishing TPS1 enzyme inhibition assays should use MoTPS1-IN-1 (j11) as a positive control and inter-laboratory standard. The reported IC50 values (14.73 μM for MoTPS1, 59.99 μM for BcTPS1) [1] provide validation benchmarks for assay performance. Consistent inter-laboratory results with j11 can help standardize TPS1 inhibition measurements across the research community.

Academic Research Requiring High-Purity Reagent

Investigators conducting precise enzyme kinetics, X-ray crystallography, or NMR-based binding studies should utilize the commercially available 99.50% purity grade of MoTPS1-IN-1 . This high purity minimizes the confounding effects of impurities on kinetic parameter determination and structural analysis, ensuring that data generated with j11 accurately reflects the compound's true biochemical properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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